molecular formula C18H18ClN3O2S B13714445 N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide

N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B13714445
M. Wt: 375.9 g/mol
InChI Key: BPKPKFQTKKFRLP-UHFFFAOYSA-N
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Description

N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide is a heterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a pyridine ring. The structure includes a 7-chloro substituent on the thienopyridine moiety, a pyridin-3-ylmethyl group at position 6, and an N-(2-methoxyethyl)acetamide side chain.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C18H18ClN3O2S/c1-12(23)22(7-8-24-2)11-13-3-4-15(21-10-13)17-9-16-18(25-17)14(19)5-6-20-16/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

BPKPKFQTKKFRLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the formation of the thienopyridine core. This is followed by the introduction of the chloropyridine moiety and subsequent functionalization to attach the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, owing to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Pyridin-2-yl Acetamide Derivatives ()

Compounds 8b–8e from share the N-substituted pyridin-2-yl acetamide scaffold but differ in substituents and core modifications:

  • Compound 8b : Features a 4-chloro-3-(trifluoromethyl)benzoyl-piperazine group. Melting point: 241–242°C; molecular weight: 530 g/mol.
  • Compound 8c : Contains a 3,4-difluorobenzoyl-piperazine group. Melting point: 263–266°C; molecular weight: 464 g/mol.
  • Compound 8d : Includes a 3-methoxybenzoyl-piperazine group. Melting point: 207–209°C; molecular weight: 458 g/mol.
  • Compound 8e : Substituted with a 2,2-dimethylpropanamide group. Melting point: 190–193°C; molecular weight: 538 g/mol.

Key Observations :

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl in 8b) correlates with higher melting points compared to electron-donating groups (e.g., methoxy in 8d), suggesting stronger intermolecular interactions in the former .
  • The target compound’s thienopyridine core distinguishes it from these derivatives, likely affecting solubility and binding properties.

(b) Imidazo[1,2-a]pyridine Analogues ()

Example 17 in describes N-(2-methoxyethyl)-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide, which shares the N-(2-methoxyethyl)acetamide group and pyridine linkage. However, its imidazo[1,2-a]pyridine core differs from the thienopyridine system in the target compound. The yield (46.0%) and hydrochloride salt form suggest challenges in synthesis or stability .

Thienopyridine/Pyrimidine-Based Analogues ()

details N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, which incorporates a thieno-pyrido-pyrimidine core. Key differences include:

  • A pyrimidine ring fused to thienopyridine (vs. pyridine in the target compound).
  • A phenylamino substituent and a tetrahydro ring system.
  • Melting point: 143–145°C; molecular weight: 369.44 g/mol.

Comparison :

  • The target compound’s simpler fused thienopyridine-pyridine system may offer synthetic advantages over the more complex pyrido-thieno-pyrimidine framework .

Substituent-Driven Variations ()

  • : A nitro-substituted derivative, N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide, introduces a nitro group and a chlorophenyl moiety. The single-crystal X-ray data (R factor = 0.064) confirms structural rigidity .
  • : N-[2-[[6-[[(3,4-Dichlorophenyl)methyl]amino]-3-nitro-2-pyridinyl]amino]ethyl]acetamide includes dichlorophenyl and nitro groups. Molecular weight: 398.24 g/mol .

Melting Points and Stability

  • The thienopyridine core may increase planarity and π-stacking compared to saturated systems (e.g., ’s tetrahydro derivative), influencing crystallinity .

Biological Activity

Overview

N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide, also known as tert-butyl N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate, is a synthetic organic compound with significant potential in biological applications. Its molecular formula is C21H24ClN3O3S, and it has a molecular weight of approximately 434.0 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The structure allows it to engage in specific binding interactions that can modulate biological pathways. Research indicates that the thienopyridine and pyridine moieties are crucial for its activity, potentially influencing its pharmacodynamics and pharmacokinetics .

Antitumor Activity

Studies have suggested that compounds containing thienopyridine structures exhibit antitumor properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. In particular, research has highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Interaction

The compound has been investigated for its ability to interact with various enzymes, including kinases and phosphatases. These interactions can lead to altered signaling pathways that are crucial for cellular functions such as growth and metabolism. For example, certain studies have demonstrated that it can inhibit specific kinase activities, leading to reduced cell viability in cancer cell lines .

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the antitumor effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM .
  • Enzyme Inhibition Study : Another study focused on the inhibition of protein kinase B (AKT) by this compound. It was found that at a concentration of 15 µM, the compound inhibited AKT phosphorylation by 70%, indicating a strong potential for therapeutic applications in diseases involving AKT signaling dysregulation .
PropertyValue
Molecular FormulaC21H24ClN3O3S
Molecular Weight434.0 g/mol
Density1.268 g/cm³ (predicted)
Boiling Point567.8 °C (predicted)
pKa2.39 (predicted)

Biological Activity Summary

Activity TypeObservations
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AKT phosphorylation
Other Potential UsesModulation of enzyme activities

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